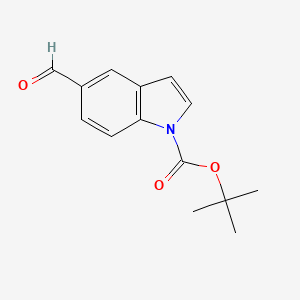

tert-Butyl 5-formyl-1H-indole-1-carboxylate

Descripción

tert-Butyl 5-formyl-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a formyl (-CHO) substituent at the 5-position of the indole scaffold. This compound is widely utilized in organic synthesis as a key intermediate for constructing complex heterocycles, pharmaceuticals, and bioactive molecules. The Boc group enhances solubility and stability during synthetic manipulations, while the formyl moiety serves as a reactive handle for further functionalization, such as nucleophilic additions or condensations . Its structural features are validated by spectroscopic data (¹H NMR, ¹³C NMR, HRMS) reported in synthetic protocols .

Propiedades

IUPAC Name |

tert-butyl 5-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYWOVAHWERQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457663 | |

| Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279256-09-6 | |

| Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-formyl-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

One common method includes the use of n-Butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

tert-Butyl 5-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Aplicaciones Científicas De Investigación

tert-Butyl 5-formyl-1H-indole-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.

Industry: It is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of tert-Butyl 5-formyl-1H-indole-1-carboxylate involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between tert-butyl 5-formyl-1H-indole-1-carboxylate and structurally analogous indole derivatives:

Reactivity and Functional Group Influence

- Formyl vs. Methoxy : The formyl group in this compound enables aldehyde-specific reactions (e.g., Wittig olefination, reductive amination), whereas the methoxy group in its 5-methoxy analog directs electrophilic substitutions (e.g., bromination) at the indole’s 4-position .

- Electron-Withdrawing Groups : Derivatives with -CF₃ or -Cl substituents (e.g., tert-butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate) exhibit reduced electron density at the indole core, altering their reactivity in cross-coupling reactions compared to the formyl-substituted compound .

Pharmacological Relevance

- Compounds like tert-butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate are optimized for drug discovery due to their halogen and trifluoromethyl groups, which enhance metabolic stability and target binding .

- The formyl-substituted derivative is less common in direct therapeutic applications but serves as a precursor for bioactive aldehydes in prodrug design .

Research Findings and Data

Spectroscopic Data Comparison

- ¹H NMR Shifts :

- ¹³C NMR: The formyl carbon in this compound resonates at δ 202.2 ppm, absent in non-carbonyl analogs .

Stability and Purification

- Boc-protected aldehydes require careful handling under anhydrous conditions to prevent hydrolysis, whereas methoxy or phenyl analogs are more stable during column chromatography .

Actividad Biológica

Tert-Butyl 5-formyl-1H-indole-1-carboxylate (CAS No. 279256-09-6) is an indole derivative known for its diverse biological activities. This compound features a tert-butyl group, a formyl group, and a carboxylate moiety attached to an indole ring, contributing to its unique chemical properties and potential applications in pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, reviewing its mechanisms of action, biochemical pathways, and relevant research findings.

The mechanism of action for this compound involves interactions with various biological targets. Indole derivatives generally exhibit a broad spectrum of activities due to their ability to modulate multiple biochemical pathways:

- Antiviral Activity : Some studies suggest that indole derivatives can inhibit viral replication through interference with viral enzymes.

- Anticancer Properties : Research indicates that compounds like this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Anti-inflammatory Effects : This compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : It has shown potential against various pathogens, suggesting its role as an antimicrobial agent.

Biochemical Pathways

Indole derivatives are known to affect several biochemical pathways, including:

| Pathway | Effect |

|---|---|

| Apoptosis | Induction of cell death in cancer cells |

| Antioxidant Defense | Scavenging free radicals |

| Immune Response | Modulation of cytokine production |

| Enzyme Inhibition | Interaction with enzymes related to viral replication |

Research Findings

Recent studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis. The mechanism was linked to the modulation of the p53 pathway, a critical regulator of the cell cycle and apoptosis.

- Antimicrobial Properties : Another investigation found that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound inhibited bacterial growth by disrupting membrane integrity .

- Anti-inflammatory Effects : Research indicated that this compound could reduce the production of inflammatory mediators in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Case Studies

Several case studies have been conducted to explore the biological activity of indole derivatives similar to this compound:

- Study on Antimalarial Activity : A related indole derivative was evaluated for its antimalarial properties against Plasmodium falciparum. The results showed moderate potency, prompting further exploration into structural modifications to enhance efficacy .

- Evaluation of Anticonvulsant Activity : Structural analogs were tested for anticonvulsant effects in animal models. The findings suggested potential therapeutic applications in epilepsy treatment, although further studies are necessary to confirm these results .

Q & A

Basic: What synthetic methodologies are commonly employed to introduce the formyl group at the 5-position of tert-butyl indole-carboxylate derivatives?

Answer: The formylation of indole derivatives can be achieved via Vilsmeier-Haack or direct formylation using acetic acid/sodium acetate under reflux. For example, a mixture of 3-formyl-1H-indole-2-carboxylic acid and 2-thioxothiazolidin-4-one in acetic acid with sodium acetate (1:1 molar ratio) is refluxed for 2.5–3 hours to yield formylated products . Tert-butyl protection of the indole nitrogen is typically performed using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine and catalytic DMAP in dichloromethane, followed by purification via column chromatography .

Basic: What analytical techniques are essential for confirming the structure and purity of tert-Butyl 5-formyl-1H-indole-1-carboxylate?

Answer:

- NMR Spectroscopy : H and C NMR are critical for verifying the formyl group (δ ~9.5–10 ppm for aldehydes) and tert-butyl moiety (δ ~1.6 ppm for C(CH)) .

- TLC and HPLC : Monitor reaction progress and purity using EtO/hexanes (2:1) or similar solvent systems .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] via ESI-MS) .

Basic: What safety protocols should be prioritized when handling this compound?

Answer:

- Use PPE (gloves, goggles) and work in a fume hood due to limited toxicity data .

- Store in a tightly sealed container at 2–8°C, away from ignition sources, as tert-butyl derivatives are sensitive to heat and moisture .

- Avoid inhalation; employ explosion-proof equipment if scaling up reactions .

Advanced: How can SHELX software be utilized to refine the crystal structure of this compound?

Answer:

- Data Collection : Use high-resolution X-ray diffraction data.

- Structure Solution : Apply SHELXD for phase determination via direct methods .

- Refinement : Optimize parameters (coordinates, displacement, hydrogen bonding) with SHELXL. For anisotropic refinement, employ the TWIN and BASF commands for twinned crystals .

- Validation : Analyze R-factors (<5%) and Hirshfeld surfaces to confirm hydrogen-bonding networks .

Advanced: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

Answer:

- Low-Temperature NMR : Suppress dynamic effects (e.g., rotational barriers) by acquiring spectra at –40°C to –80°C .

- DFT Calculations : Compare experimental H/C shifts with computed values (using Gaussian or ORCA) to identify conformational equilibria .

- 2D Experiments : Use NOESY or HSQC to clarify through-space interactions and assign ambiguous peaks .

Advanced: What strategies optimize the regioselective formylation of tert-butyl-protected indoles?

Answer:

- Electrophilic Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at the 3-position to direct formylation to the 5-position via resonance effects .

- Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during Vilsmeier-Haack reactions.

- Catalysis : Employ Lewis acids like ZnCl to enhance electrophilicity of formylating agents .

Advanced: How can hydrogen-bonding patterns in the crystal lattice of this compound be analyzed?

Answer:

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D, C, or R motifs) via programs like Mercury .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond lengths/angles and validate intermolecular interactions .

- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–H···O) using CrystalExplorer .

Advanced: How do steric effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The bulky tert-butyl group at N1 reduces accessibility for electrophilic attacks but stabilizes intermediates via hyperconjugation.

- Protection Strategy : Boc groups prevent undesired side reactions (e.g., N-alkylation) during Suzuki-Miyaura couplings targeting the 5-formyl position .

Advanced: What computational methods predict the electronic effects of the formyl group on the indole ring?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron-withdrawing effects on HOMO-LUMO gaps .

- NBO Analysis : Quantify charge distribution changes induced by the formyl group using Gaussian .

- Solvent Modeling : Include explicit solvent molecules (e.g., THF) in simulations to account for solvation effects .

Advanced: How can crystallization conditions be tailored to obtain phase-pure samples for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.